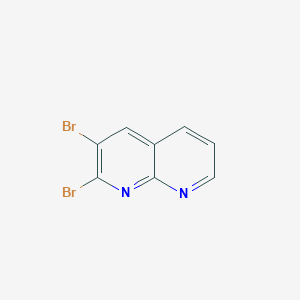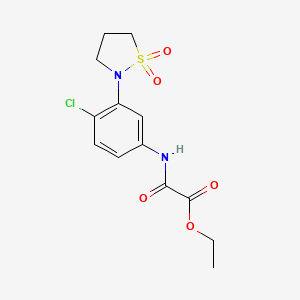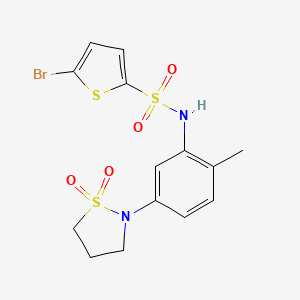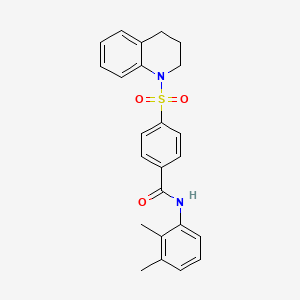
4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate is a chemical compound that belongs to the family of sulfonates. It is commonly used in scientific research for its various applications.
Aplicaciones Científicas De Investigación
Applications in Nonlinear Optics
The compound 4-(Benzyloxy)phenyl 4-ethylbenzenesulfonate, due to its structural similarity with various benzenesulfonate derivatives, might possess interesting properties in the field of nonlinear optics. For instance, derivatives like 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium with substituted benzenesulfonates have been explored for their second-order nonlinear optical (NLO) properties. These materials, including p-ethylbenzenesulfonate and p-styrenesulfonate derivatives, have been studied for their thermal properties, solubility, and SHG (Second Harmonic Generation) activity, indicating the potential of such structures in optical applications (Ogawa et al., 2008).
Role in Antimicrobial Activity
Compounds structurally related to this compound have shown promise in antimicrobial activities. For example, a study on 4-(phenyldiazenyl)phenyl benzenesulfonate (PPB) detailed its thermal and electrochemical stabilities, as well as its antimicrobial effectiveness against bacteria and fungi like Staphylococcus aureus and Candida albicans (Moanță et al., 2015). Similarly, various benzenesulfonamide derivatives have been synthesized and tested for their antimicrobial activity, showing effectiveness against species like Bacillus subtillis and Escherichia coli (Patel et al., 2011).
Potential in Electroluminescence
The synthesis of compounds related to this compound has led to applications in electroluminescence. One such compound, synthesized using bibenzene and o-aminobenzeneformal acid, was used in electroluminescence devices, showcasing its potential in this field (Cheng Ming-qiang, 2001).
Propiedades
IUPAC Name |
(4-phenylmethoxyphenyl) 4-ethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4S/c1-2-17-8-14-21(15-9-17)26(22,23)25-20-12-10-19(11-13-20)24-16-18-6-4-3-5-7-18/h3-15H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGBBNQFXJQXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2454705.png)

![N-(3-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454708.png)

![8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2454712.png)



![3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2454718.png)


![2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2454722.png)

![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2454725.png)